![molecular formula C20H28N4O6 B2916667 N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide CAS No. 874805-40-0](/img/structure/B2916667.png)

N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

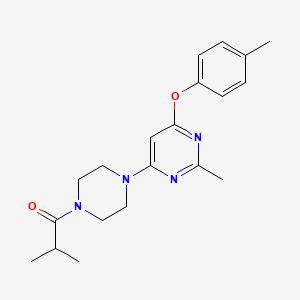

The compound appears to contain a benzo[d][1,3]dioxole moiety . Benzo[d][1,3]dioxole is an organic compound and a benzene derivative. It’s a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d][1,3]dioxole-type compounds have been synthesized using methods such as Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Applications De Recherche Scientifique

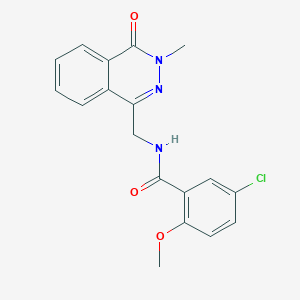

Oxazolidinone Derivatives and Their Applications

Oxazolidinone derivatives, including the compound N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-(diethylamino)ethyl)oxalamide, have been the subject of extensive research due to their broad spectrum of biological activities and applications in medicinal chemistry. These compounds are known for their antibacterial properties and have been explored for their potential in treating various diseases.

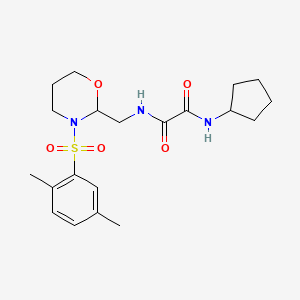

Acute Toxicity Evaluation : A study conducted on Wistar rats to evaluate the acute toxicity of a new Benzimidazole derivative, closely related to the oxazolidinone class, showed no adverse effects on animal viability, body weight, food and water intake, or hematological and biochemical values at a dose of 900 mg/kg, suggesting a No-Observed-Adverse-Effect Level (NOAEL) for this compound. This indicates the potential for further clinical testing of similar compounds for medical applications (Bouayyadi et al., 2022).

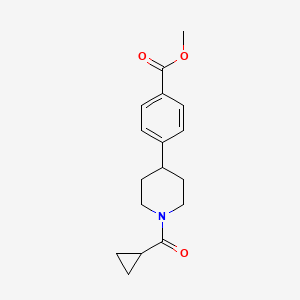

Synthesis of Oxazolidin-2-one Derivatives : Research into the synthesis of oxazolidin-2-one derivatives has highlighted their potential in creating new classes of synthetic antibacterial agents. A novel synthetic method has been developed for producing these derivatives, demonstrating their application in medicinal chemistry for the development of new drug candidates (Fujisaki et al., 2005).

Structural and Medicinal Chemistry : The structural study of oxazolidinone derivatives has provided insights into their potent activity against resistant bacterial strains, such as vancomycin-resistant Staphylococcus aureus (VRSA). NMR spectroscopy and molecular dynamics calculations on these compounds have contributed to understanding their conformational heterogeneity and potential as drug candidates (Park et al., 2000).

Antibacterial and Antimicrobial Agents : Oxazolidinone derivatives have been identified as promising antibacterial agents with reduced activity against monoamine oxidase A (MAO-A), addressing the undesired side effects of many oxazolidinones. This research opens pathways for the development of safer antibacterial drugs (Reck et al., 2005).

Catalytic Applications : The catalytic oxidative carbonylation of amino moieties to produce ureas, oxamides, 2-oxazolidinones, and benzoxazolones demonstrates the utility of oxazolidinone derivatives in organic synthesis. This method allows the efficient production of high-value molecules from simple building blocks, highlighting the versatility of oxazolidinone derivatives in chemical synthesis (Mancuso et al., 2015).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing the benzo[d][1,3]dioxole moiety, have been reported to exhibit activity against various cancer cell lines

Mode of Action

Compounds with similar structures have been synthesized via a pd-catalyzed arylation to set the aporphine framework This suggests that the compound may interact with its targets through a similar mechanism

Biochemical Pathways

Compounds with similar structures have been reported to exhibit anticancer activity This suggests that the compound may affect pathways related to cell proliferation and apoptosis, which are commonly targeted by anticancer drugs

Pharmacokinetics

The benzo[d][1,3]dioxole moiety is a common feature in many bioactive compounds and is known to enhance bioavailability

Result of Action

Compounds with similar structures have been reported to exhibit good selectivity between cancer cells and normal cells This suggests that the compound may have a similar effect, selectively targeting cancer cells while sparing normal cells

Propriétés

IUPAC Name |

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(diethylamino)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O6/c1-3-23(4-2)8-7-21-18(25)19(26)22-12-17-24(9-10-28-17)20(27)14-5-6-15-16(11-14)30-13-29-15/h5-6,11,17H,3-4,7-10,12-13H2,1-2H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUXJHHXPDNPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/no-structure.png)

![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2916594.png)

![6-Methyl-2-[(2-phenoxyethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2916596.png)

![2-Benzylsulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2916607.png)